
3-(3-Aminopropyl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Aminopropyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C6H11N3O2 It is known for its unique structure, which includes an imidazolidine ring fused with a dione group and an aminopropyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopropyl)imidazolidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of imidazolidine-2,4-dione with 3-aminopropylamine under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Aminopropyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidine-2,4-dione derivatives, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
3-(3-Aminopropyl)imidazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives have shown potential in biological assays and as enzyme inhibitors.
Medicine: Research has indicated its potential as an anticonvulsant and antibacterial agent.
Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(3-Aminopropyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be mediated through the modulation of voltage-gated sodium channels, which play a crucial role in neuronal excitability . Additionally, its antibacterial properties may result from the inhibition of bacterial enzymes essential for cell wall synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazolidine-2,4-dione: The parent compound, which lacks the aminopropyl side chain.
Thiazolidine-2,4-dione: A structurally similar compound with a sulfur atom replacing the nitrogen in the imidazolidine ring.
Uniqueness
3-(3-Aminopropyl)imidazolidine-2,4-dione is unique due to its aminopropyl side chain, which imparts distinct chemical and biological properties. This side chain enhances its solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .
Propriétés
Numéro CAS |
138088-05-8 |
|---|---|
Formule moléculaire |
C6H11N3O2 |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
3-(3-aminopropyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C6H11N3O2/c7-2-1-3-9-5(10)4-8-6(9)11/h1-4,7H2,(H,8,11) |
Clé InChI |
OAONBXMODJLSLN-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(=O)N1)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2-[N-(3-methylpyrrolidin-3-yl)acetamido]acetate](/img/structure/B13240064.png)
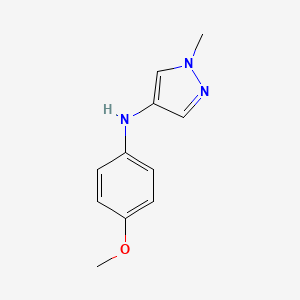
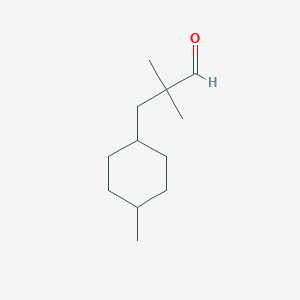

![tert-Butyl 4-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)piperazine-1-carboxylate](/img/structure/B13240089.png)
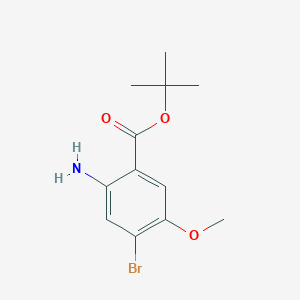
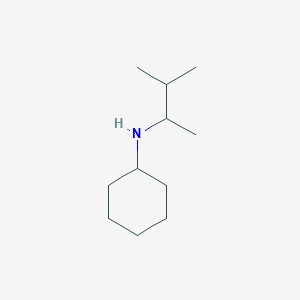
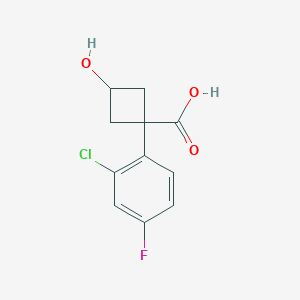
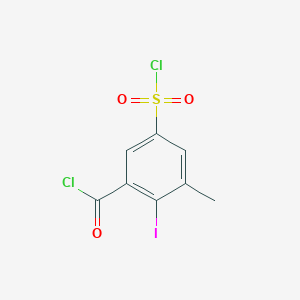
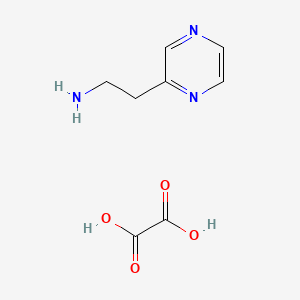
![1-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]-4,4-dimethylcyclohexan-1-ol](/img/structure/B13240132.png)

![N-[(4-bromothiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B13240142.png)

